molecular formula C20H13ClO5 B3013459 4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one CAS No. 869079-34-5

4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one

Cat. No.: B3013459
CAS No.: 869079-34-5
M. Wt: 368.77
InChI Key: FRTWYMWVCMXDAB-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one, also known as Cpd 1, is a novel compound that has attracted significant scientific interest due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and chemical reactivity of compounds similar to 4-(6-Chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one reveals various methodologies for creating chromone derivatives, which are pivotal in the development of new materials and pharmaceuticals. For instance, studies on the chloroperoxidase-catalyzed benzylic hydroxylation highlight the enzyme's ability to oxidize specific substrates, illustrating the potential for bio-catalysis in synthesizing complex organic compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995). Additionally, the development of novel fluorescence probes capable of detecting reactive oxygen species (ROS) emphasizes the importance of chromone derivatives in analytical chemistry for biological and chemical applications (Setsukinai et al., 2003).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to understand the interactions and properties of chromone derivatives. These studies provide insights into the electronic structure, reactivity, and potential biological activity of compounds. Research into molecular docking and quantum chemical calculations of related compounds aids in predicting their behavior in biological systems and their interactions with various receptors, potentially guiding the design of new drugs and materials (Viji et al., 2020).

Environmental Applications

Investigations into the oxidative degradation of aqueous organic pollutants using chromate as an activator of hydrogen peroxide illustrate the environmental applications of chromone derivatives. This research demonstrates the potential for such compounds in treating contaminated water and highlights their role in advanced oxidation processes for environmental remediation (Bokare & Choi, 2010).

Advanced Materials and Photophysical Properties

Studies on new cyanopyridone-based luminescent liquid crystalline materials showcase the synthesis and characterization of chromone derivatives with potential applications in display technologies and optoelectronic devices. The research reveals how modifications to the chromone structure can influence the photophysical properties and mesomorphic behavior of these materials, offering insights into the design of novel luminescent compounds (Ahipa & Adhikari, 2014).

Properties

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTWYMWVCMXDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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